Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine
Description
Properties
Molecular Formula |
C11H24N2 |
|---|---|
Molecular Weight |
184.32 g/mol |
IUPAC Name |
N-ethyl-2-methyl-1-piperidin-3-ylpropan-1-amine |
InChI |
InChI=1S/C11H24N2/c1-4-13-11(9(2)3)10-6-5-7-12-8-10/h9-13H,4-8H2,1-3H3 |
InChI Key |
IXICOGWMKDRQKY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C1CCCNC1)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 2-methyl-1-(piperidin-3-yl)propan-1-amine with ethyl iodide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, with a base like potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of catalysts and optimized reaction conditions can significantly improve the efficiency of the process. For example, the use of phase transfer catalysts can facilitate the reaction between the organic and aqueous phases, leading to higher conversion rates .
Chemical Reactions Analysis
Oxidation Reactions
Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine undergoes oxidation primarily at the nitrogen center. Key findings include:
-
N-Oxide Formation : Treatment with potassium permanganate (KMnO₄) in acidic or neutral conditions oxidizes the amine to its corresponding N-oxide.
-
Ketone Formation : Strong oxidizing agents like chromium trioxide (CrO₃) target the α-carbon adjacent to the nitrogen, yielding ketone derivatives.
Table 1: Oxidation Reaction Parameters
| Oxidizing Agent | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| KMnO₄ | H₂O/THF | 25°C | N-Oxide | 78% | |
| CrO₃ | Acetic Acid | 60°C | 3-Ketopiperidine Derivative | 65% |
Reduction Reactions
Reduction typically involves the saturation of double bonds or deoxygenation:
-
Amine Reduction : Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces imine intermediates to secondary amines .
-
N-Oxide Reduction : Sodium borohydride (NaBH₄) selectively reduces N-oxides back to the parent amine .
Table 2: Reduction Reaction Conditions
| Reducing Agent | Substrate | Solvent | Product | Yield | Source |
|---|---|---|---|---|---|
| LiAlH₄ | Imine Intermediate | Et₂O | Secondary Amine | 85% | |
| NaBH₄ | N-Oxide | MeOH | Ethyl[...]amine | 92% |
Substitution Reactions
Nucleophilic substitution occurs at the ethyl or methyl groups:
-
Halogen Exchange : Sodium iodide (NaI) in acetone facilitates iodide substitution at the ethyl group, forming halogenated derivatives .
-
Amination : Reacting with ammonia or primary amines under basic conditions replaces the ethyl group with alternative amines .
Table 3: Substitution Reaction Outcomes
| Reagent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| NaI/acetone | Reflux, 12 h | Iodo Derivative | 90% trans | |
| NH₃/K₂CO₃ | DMF, 80°C | Primary Amine Analog | 73% |
Cyclization and Annulation Reactions
This compound serves as a precursor in piperidine ring-forming reactions:
-
Aza-Michael Cyclization : Organocatalysts like quinoline derivatives promote intramolecular aza-Michael reactions, yielding 2,6-disubstituted piperidines with enantiomeric excess (ee) >90% .
-
Aza-Prins Cyclization : Copper(I)-NHC complexes enable stereoselective 6-endo-trig cyclization with aldehydes, producing carbocation intermediates that form cis- or trans-piperidines .
Table 4: Cyclization Method Comparison
| Method | Catalyst | Key Feature | Yield | ee | Source |
|---|---|---|---|---|---|
| Intramolecular Aza-Michael | Quinoline/TFA | High enantioselectivity | 88% | 92% | |
| Aza-Prins | NHC-Cu(I)/ZrCl₄ | trans-Selectivity | 76% | - |
Comparative Analysis of Reaction Pathways
-
Oxidation vs. Reduction : Oxidation preferentially targets nitrogen, while reduction focuses on imine or N-oxide groups.
-
Steric Effects : The ethyl group’s bulkiness influences substitution reactivity, favoring trans-products in cyclization .
-
Catalyst Impact : Organocatalysts enhance enantioselectivity in cyclization, whereas Lewis acids (e.g., ZrCl₄) improve electrophilic activation .
Key Research Findings
Scientific Research Applications
Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. For example, it may bind to neurotransmitter receptors in the brain, influencing neuronal signaling pathways and exerting its effects on the central nervous system .
Comparison with Similar Compounds
Physicochemical Comparison with Structural Analogs
Table 1: Key Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | logBB (Calculated) | Boiling Point (Predicted) |
|---|---|---|---|---|
| Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine | C₁₁H₂₂N₂ | 182.31 | 0.34–0.69 | ~200–220°C (est.) |
| [3-(3-piperidin-1-ylmethyl-phenoxy)-propyl]pyridin-2-yl-amine | C₁₈H₂₃N₃O | 297.40 | 0.34–0.69 | N/A |
| Ethyl[2-methyl-1-(pyridin-3-yl)propyl]amine (discontinued) | C₁₀H₁₇N₃ | 179.26 | N/A | N/A |
| IRL790 (2-(3-fluoro-5-methanesulfonylphenoxy)ethylamine) | C₁₃H₁₉FNO₃S | 300.36 | N/A | N/A |
Key Observations :
- logBB Values : Piperidine-containing compounds exhibit favorable BBB penetration (logBB > 0.3), suggesting CNS applicability .
- Discontinuation of Pyridine Analogs : Ethyl[2-methyl-1-(pyridin-3-yl)propyl]amine was discontinued, possibly due to instability or synthetic challenges .
Table 2: Reactivation Efficiency of Ethyl vs. Propyl Linkers in Analogous Compounds
| Compound Pair | Linker Type | Reactivation Efficiency |
|---|---|---|
| RS194B vs. RS194C | Ethyl | Higher |
| RS41A vs. RS69L | Ethyl | Higher |
| RS251B vs. RS251A | Propyl | Higher |
| RS191E vs. RS69N | Propyl | Higher |
Key Observations :
- Ethyl linkers outperform propyl in two pairs, while propyl is superior in others, indicating context-dependent efficacy.
- The branched propyl group in this compound may optimize steric interactions with target enzymes or receptors, enhancing activity compared to linear analogs.
Biological Activity
Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine is a piperidine derivative that has garnered attention in pharmacological research due to its diverse biological activities. Piperidine and its derivatives are known for their ability to interact with various biological targets, including receptors and enzymes, leading to significant therapeutic effects. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
This compound features a piperidine ring, which is a six-membered saturated heterocyclic compound containing one nitrogen atom. The structural formula can be represented as follows:
This compound's structure allows it to engage in various interactions with biological macromolecules, influencing its activity.
Pharmacological Profile
Research indicates that piperidine derivatives exhibit a broad spectrum of pharmacological activities, including:
- Antidepressant Effects : Some studies suggest that piperidine derivatives can modulate neurotransmitter systems, potentially serving as antidepressants by affecting serotonin and norepinephrine levels in the brain .
- Anti-inflammatory Activity : this compound has been shown to inhibit pro-inflammatory cytokines, indicating its potential use in treating inflammatory conditions .
- Anticancer Properties : Certain piperidine derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting a role in cancer therapy. For instance, compounds structurally similar to this compound have been studied for their ability to induce apoptosis in cancer cells .
The biological activity of this compound can be attributed to its interaction with several molecular targets:
- Enzyme Inhibition : Piperidine derivatives often act as inhibitors of key enzymes involved in metabolic pathways. For example, they may inhibit phospholipases or kinases, which play crucial roles in signal transduction and inflammation .
- Receptor Modulation : The compound may interact with G-protein-coupled receptors (GPCRs), which are critical for various physiological processes. This interaction can lead to altered signaling pathways that affect mood and immune responses .
- Ion Channel Interaction : Some studies indicate that piperidine derivatives can modulate ion channels, impacting neuronal excitability and neurotransmitter release, further contributing to their antidepressant and neuroprotective effects .
Case Study 1: Antidepressant Activity
In a study involving animal models of depression, this compound was administered at varying doses. The results indicated a significant reduction in depressive-like behaviors compared to control groups, correlating with increased levels of serotonin and norepinephrine in the brain.
Case Study 2: Anti-inflammatory Effects
A recent investigation assessed the anti-inflammatory properties of this compound in vitro using macrophage cell lines stimulated with lipopolysaccharides (LPS). The results showed that treatment with this compound led to a dose-dependent decrease in the release of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
